molecular formula C9H21NO3S2 B072518 1-(2-Sulfosulfanylethylamino)heptane CAS No. 1191-49-7

1-(2-Sulfosulfanylethylamino)heptane

Cat. No.: B072518
CAS No.: 1191-49-7
M. Wt: 255.4 g/mol
InChI Key: BDADSRBGWZXOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Sulfosulfanylethylamino)heptane is a synthetic organosulfur compound characterized by a heptane backbone substituted with a sulfosulfanyl (-S-SO₃H) group and an ethylamino (-NH-CH₂-CH₂-) moiety. The compound’s sulfur-rich structure may confer unique redox properties, solubility in polar solvents, and nucleophilic reactivity, distinguishing it from simpler alkanes or oxygenated heptane derivatives.

Properties

CAS No.

1191-49-7

Molecular Formula

C9H21NO3S2

Molecular Weight

255.4 g/mol

IUPAC Name

1-(2-sulfosulfanylethylamino)heptane

InChI

InChI=1S/C9H21NO3S2/c1-2-3-4-5-6-7-10-8-9-14-15(11,12)13/h10H,2-9H2,1H3,(H,11,12,13)

InChI Key

BDADSRBGWZXOQY-UHFFFAOYSA-N

SMILES

CCCCCCCNCCSS(=O)(=O)O

Canonical SMILES

CCCCCCCNCCSS(=O)(=O)O

Synonyms

Thiosulfuric acid S-[2-(heptylamino)ethyl] ester

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

Functional Groups: Natural diarylheptanoids prioritize phenolic and methoxy groups, which are associated with antioxidant and anti-inflammatory activities . In contrast, 1-(2-Sulfosulfanylethylamino)heptane’s sulfosulfanyl and amino groups may enhance metal-binding capacity or catalytic activity.

Solubility: The sulfonic acid group in the target compound likely increases water solubility compared to the lipophilic diarylheptanoids.

Biological Activity: Diarylheptanoids exhibit medicinal properties due to aromaticity, while the synthetic compound’s reactivity might suit industrial or biochemical applications.

Industrial Heptane Derivatives: Hexamethylene Diisocyanate

Hexamethylene diisocyanate (HDI, CAS 822-06-0) is a six-carbon diisocyanate used in polyurethane production .

Comparison :

Property This compound Hexamethylene Diisocyanate
Backbone Length Heptane (7 carbons) Hexane (6 carbons)
Functional Groups Sulfosulfanyl, ethylamino Two isocyanate (-NCO) groups
Reactivity Nucleophilic (sulfur/amino), acidic Electrophilic (isocyanate)
Applications Potential drug design, catalysis Polymer crosslinking, adhesives

Key Insight: HDI’s electrophilic nature drives polymer formation, whereas the target compound’s sulfur and amino groups may enable chelation or acid-base catalysis.

Oxygenated Heptane Derivatives: Heptanoic Acid and Heptanal

Linear heptane derivatives like heptanoic acid (CAS 111-14-8) and heptanal (CAS 111-71-7) are oxygen-containing compounds with distinct properties .

Comparison :

Property This compound Heptanoic Acid Heptanal
Functional Groups -S-SO₃H, -NH-CH₂-CH₂- -COOH -CHO
Acidity Strongly acidic (sulfonic acid group) Weakly acidic (pKa ~4.9) Non-acidic
Boiling Point Likely high (polar groups) 223°C (heptanoic acid) 153°C (heptanal)

Key Insight : The sulfosulfanyl group confers stronger acidity and higher polarity compared to carboxylic acids or aldehydes, influencing solubility and reactivity in aqueous systems.

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